2-(2,4-dichlorophenyl)-2-oxoethyl N-(thiophen-2-ylcarbonyl)glycinate
Overview
Description
2-(2,4-dichlorophenyl)-2-oxoethyl N-(thiophen-2-ylcarbonyl)glycinate is a complex organic compound that features a dichlorophenyl group, a thiophene ring, and a glycinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-2-oxoethyl N-(thiophen-2-ylcarbonyl)glycinate typically involves multiple steps. One common method involves the reaction of 2,4-dichlorobenzoyl chloride with thiophene-2-carboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then reacted with glycine ethyl ester hydrochloride to form the final product. The reaction conditions often require refluxing in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenyl)-2-oxoethyl N-(thiophen-2-ylcarbonyl)glycinate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4-dichlorophenyl)-2-oxoethyl N-(thiophen-2-ylcarbonyl)glycinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-2-oxoethyl N-(thiophen-2-ylcarbonyl)glycinate involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the thiophene ring can participate in π-π stacking interactions. The glycinate moiety can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorophenyl)-2-oxoethyl N-(benzoyl)glycinate
- 2-(2,4-dichlorophenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)glycinate
- 2-(2,4-dichlorophenyl)-2-oxoethyl N-(pyridin-2-ylcarbonyl)glycinate
Uniqueness
2-(2,4-dichlorophenyl)-2-oxoethyl N-(thiophen-2-ylcarbonyl)glycinate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific electronic or optical characteristics .
Properties
IUPAC Name |
[2-(2,4-dichlorophenyl)-2-oxoethyl] 2-(thiophene-2-carbonylamino)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO4S/c16-9-3-4-10(11(17)6-9)12(19)8-22-14(20)7-18-15(21)13-2-1-5-23-13/h1-6H,7-8H2,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOKVHGALHGFJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC(=O)OCC(=O)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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